Direct Head-to-Head GPIIb/IIIa Binding Inhibition: Fragment (1377-1388) vs. Fragment (1371-1382)
In the definitive epitope-mapping study by Mohri et al. (1995), Fibronectin Fragment (1377-1388) was tested side-by-side against its immediate overlapping neighbor, Fibronectin Fragment (1371-1382) (sequence RQDRVFHSRNSI; CAS 174063-90-2), for inhibition of 125I-labeled fibronectin binding to thrombin-stimulated washed human platelets. Fragment (1377-1388) exhibited an IC50 of 104 ± 19 µM, while Fragment (1371-1382) showed an IC50 of 95 ± 16 µM [1]. Both are 12-residue RGD-lacking peptides overlapping by six residues, yet the shift in register produces a measurable ~9% difference in mean inhibitory potency, attributable to the inclusion of the critical His1377–Ile1382 minimal binding epitope within the 1377-1388 sequence [1].
| Evidence Dimension | Inhibition of 125I-fibronectin binding to GPIIb/IIIa on thrombin-stimulated human platelets |
|---|---|
| Target Compound Data | IC50 = 104 ± 19 µM (n ≥ 3) |
| Comparator Or Baseline | Fibronectin Fragment (1371-1382): IC50 = 95 ± 16 µM (n ≥ 3) |
| Quantified Difference | ~9% lower mean potency for 1377-1388 (104 vs. 95 µM); overlapping 95% confidence intervals indicate comparable affinity range |
| Conditions | 125I-fibronectin ligand; thrombin-stimulated washed human platelets; direct receptor binding inhibition assay; Mohri et al. 1995, Peptides 16(2):263-268 |
Why This Matters
This is the only published direct head-to-head quantitative comparison for this compound, enabling users to assess relative potency against the most structurally similar alternative—critical when selecting the correct fragment for GPIIb/IIIa competition or epitope-mapping experiments.
- [1] Mohri H, Tanabe J, Katoh K, Okubo T. Synthetic peptides demonstrate RGD-independent platelet glycoprotein IIb/IIIa recognition site in cell binding domain of human fibronectin. Peptides. 1995;16(2):263-268. doi:10.1016/0196-9781(94)00180-4. PMID: 7784256. View Source
